molecular formula C23H20N4O2S3 B1663061 IWP-2-V2

IWP-2-V2

Cat. No.: B1663061
M. Wt: 480.6 g/mol
InChI Key: VBUSMYOJWTVVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IWP-2-V2 is a chemical compound known for its role as an inhibitor of the Wnt signaling pathway. This pathway is crucial in various biological processes, including embryonic development, tissue homeostasis, and tumorigenesis. This compound is a derivative of IWP-2, retaining the benzothiazole group of its parent compound, but with slightly different properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IWP-2-V2 involves several steps, starting with the preparation of the benzothiazole core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

IWP-2-V2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives .

Scientific Research Applications

IWP-2-V2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the Wnt signaling pathway.

    Biology: Investigates the role of Wnt signaling in stem cell maintenance and differentiation.

    Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting Wnt signaling.

    Industry: Utilized in the development of new drugs targeting the Wnt pathway

Mechanism of Action

IWP-2-V2 exerts its effects by inhibiting the enzyme porcupine, a membrane-bound acyltransferase. Porcupine is responsible for the palmitoylation of Wnt proteins, a crucial step for their secretion and signaling capability. By inhibiting porcupine, this compound effectively blocks Wnt signaling, leading to reduced cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IWP-2-V2 is unique due to its specific structural modifications, which confer distinct properties compared to its parent compound and other derivatives. These modifications can result in differences in potency, selectivity, and biological activity, making this compound a valuable tool in research .

Biological Activity

IWP-2-V2 is a potent small-molecule inhibitor specifically targeting the Wnt signaling pathway, particularly through the inhibition of the enzyme Porcupine (PORCN). This compound has garnered attention for its significant roles in various biological processes, especially in stem cell biology and cancer research.

This compound operates by inhibiting PORCN, a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. This inhibition disrupts Wnt signaling, which is crucial for numerous developmental and cellular processes. The effective concentration (IC50) of this compound for Wnt pathway activity is approximately 27 nM .

Biological Effects

The biological effects of this compound have been extensively studied across various cell types and conditions:

  • Stem Cell Differentiation : this compound has been shown to suppress self-renewal in embryonic stem cells while promoting differentiation into cardiomyocytes from human pluripotent stem cells (hPSCs) . In a study involving induced pluripotent stem cells (iPSCs), early treatment with IWP-2 resulted in a two-fold increase in Nanog-positive colonies, indicating enhanced pluripotency under specific conditions .
  • Wnt Signaling Modulation : In cultures of limbal epithelial progenitor cells, this compound reduced total β-catenin levels while increasing stem/progenitor cell markers such as p63α and ABCG2. This demonstrates its dual role in modulating Wnt signaling to promote stem cell characteristics while inhibiting differentiation .

Comparative Studies

This compound has been compared with other Wnt modulators, revealing its unique effects:

CompoundEffect on β-cateninEffect on Stem Cell MarkersDifferentiation Impact
This compoundDecreasesIncreases p63α, ABCG2Promotes cardiomyocyte differentiation
CHIR99021IncreasesDecreases p63α, ABCG2Induces differentiation into non-stem cell types
XAV939Similar to IWP-2Maintains pluripotencyNo significant effect on differentiation

Case Studies

  • Pluripotent Stem Cells : A study demonstrated that replacing XAV939 with this compound did not detrimentally affect the expansion or pluripotency of porcine embryonic disc cells, indicating its potential as a viable alternative in stem cell culture protocols .
  • Reprogramming to iPSCs : Research highlighted a biphasic response to Wnt signaling during reprogramming to iPSCs. Early treatment with IWP-2 led to increased Nanog expression, while late treatment reduced reprogramming efficiency, underscoring the timing-dependent effects of Wnt modulation .
  • Cancer Research : In NMR fibroblasts, this compound was used to investigate its role in cholesterol metabolism and cellular signaling pathways. The findings indicated that while β-catenin levels were not significantly altered by IWP-2 treatment, its inhibition of Wnt signaling pathways could influence tumorigenesis and cancer progression .

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSMYOJWTVVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.